molecular formula C12H9ClN2O4 B5023831 2-[2-[(2-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid

2-[2-[(2-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid

Cat. No.: B5023831
M. Wt: 280.66 g/mol
InChI Key: SKKYBXMSEFGUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(2-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an oxazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the oxazole ring with 2-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the chlorobenzoyl-substituted oxazole.

    Attachment of the Acetic Acid Moiety: This step involves the reaction of the chlorobenzoyl-substituted oxazole with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-[2-[(2-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

2-[2-[(2-Chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid can be compared with other similar compounds, such as:

    2-[(2-Chlorobenzoyl)amino]acetic acid: Lacks the oxazole ring, resulting in different chemical reactivity and applications.

    2-[(2-Chlorobenzoyl)-methylamino]acetic acid: Contains a methyl group instead of the oxazole ring, leading to variations in its biological and chemical properties.

    Benzoxazole derivatives: Share the oxazole ring but differ in the substituents attached to the ring, resulting in diverse applications and properties.

Properties

IUPAC Name

2-[2-[(2-chlorobenzoyl)amino]-1,3-oxazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c13-9-4-2-1-3-8(9)11(18)15-12-14-7(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKYBXMSEFGUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC(=CO2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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